

# Spectroscopic Profile of 2(Dimethylamino)acetaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(Dimethylamino)acetaldehyde

Cat. No.: B3191170

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This technical guide provides a comprehensive overview of the spectroscopic data for **2- (Dimethylamino)acetaldehyde**, a valuable intermediate in synthetic chemistry. Due to the limited availability of direct experimental spectra for the free base, this guide incorporates predicted data and information on its hydrochloride salt to offer a thorough analytical profile for researchers, scientists, and professionals in drug development.

# **Molecular Structure and Properties**

**2-(Dimethylamino)acetaldehyde** possesses a simple aliphatic structure with a terminal aldehyde group and a tertiary amine. This bifunctionality dictates its chemical reactivity and spectroscopic characteristics.

Molecular Formula: C4H9NO[1]

Molecular Weight: 87.12 g/mol [1]

CAS Number: 52334-92-6[1]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **2-(Dimethylamino)acetaldehyde**.



### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the dimethylamino, methylene, and aldehyde protons.

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
(CH <sub>3</sub> ) <sub>2</sub> N-	~2.3	Singlet	6Н
-CH <sub>2</sub> -	~3.1	Doublet	2H
-CHO	~9.6	Triplet	1H

Note: Predicted data is generated from standard NMR prediction software and may vary from experimental values.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum is predicted to display three signals, one for each unique carbon environment.

Assignment	Predicted Chemical Shift (ppm)	
(CH <sub>3</sub> ) <sub>2</sub> N-	~45	
-CH <sub>2</sub> -	~60	
-СНО	~202	

Note: Predicted data is based on established chemical shift ranges for similar functional groups.[2]

# Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The key expected absorption bands for **2-(Dimethylamino)acetaldehyde** are detailed below.



Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C-H (aldehyde)	~2820 and ~2720	Medium
C=O (aldehyde)	~1725	Strong
C-H (aliphatic)	~2950-2850	Strong
C-N	~1260-1020	Medium

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-(Dimethylamino)acetaldehyde**, the molecular ion peak (M<sup>+</sup>) is expected at an m/z of 87.

The primary fragmentation pathway is anticipated to be alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

#### **Expected Major Fragments:**

- m/z 58: [(CH<sub>3</sub>)<sub>2</sub>N=CH<sub>2</sub>]<sup>+</sup> Resulting from cleavage of the C-C bond between the methylene and carbonyl groups. This is often the base peak for N,N-dimethylalkylamines.
- m/z 29: [CHO]+ A common fragment for aldehydes.
- m/z 42: [CH<sub>2</sub>=N-CH<sub>3</sub>]+ From further fragmentation.

# **Experimental Protocols**

The following provides a general methodology for acquiring spectroscopic data for a liquid amine compound like **2-(Dimethylamino)acetaldehyde**.

#### 5.1. Sample Preparation

NMR: Dissolve approximately 5-10 mg of the neat compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>). For the hydrochloride salt, D<sub>2</sub>O is a common choice.[3] Transfer the solution to a 5 mm NMR tube.



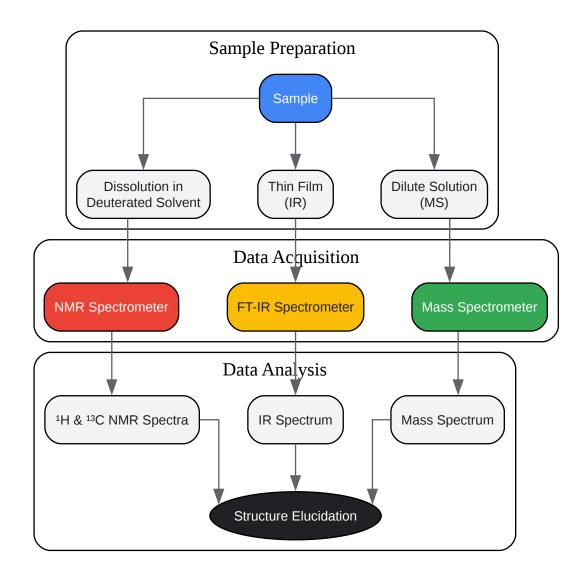
- IR: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
- MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile. For electrospray ionization (ESI), the solution is directly infused. For electron ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatography inlet.

#### 5.2. Instrumentation and Data Acquisition

- NMR: Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for <sup>1</sup>H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For <sup>13</sup>C NMR, a 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used, with proton decoupling.
- IR: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm<sup>-1</sup>. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- MS: For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the capillary
  voltage and cone voltage are optimized to achieve stable spray and maximal ion intensity.
  Data is typically acquired over a mass range of m/z 10-200.

# Visualizations Spectroscopic Analysis Workflow



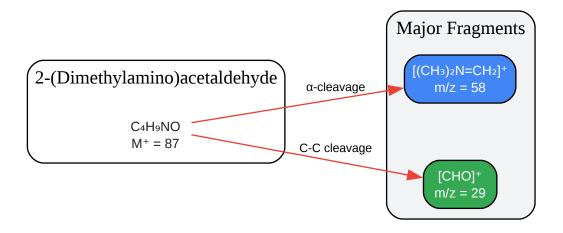


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Caption: General workflow for the spectroscopic analysis of a chemical compound.

# Molecular Structure and Mass Spectrometry Fragmentation





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Caption: Structure of **2-(Dimethylamino)acetaldehyde** and its primary mass spectrometric fragments.

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#### References

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